molecular formula C12H24N4 B11733123 [2-(dimethylamino)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1855944-03-4

[2-(dimethylamino)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11733123
CAS No.: 1855944-03-4
M. Wt: 224.35 g/mol
InChI Key: QFNSCANVVGQOOZ-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both a pyrazole ring and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of a pyrazole derivative with a dimethylaminoethyl halide under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.

    Memantine: A medication used to treat Alzheimer’s disease, known for its interaction with NMDA receptors.

Uniqueness

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of a pyrazole ring and a dimethylaminoethyl group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

1855944-03-4

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

N',N'-dimethyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C12H24N4/c1-11(2)9-16-10-12(8-14-16)7-13-5-6-15(3)4/h8,10-11,13H,5-7,9H2,1-4H3

InChI Key

QFNSCANVVGQOOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCCN(C)C

Origin of Product

United States

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